Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate

Spirocyclic Conformation Ring Strain Energy Medicinal Chemistry

Choose the precise 4-aza regioisomer (CAS 1420294-82-1) to leverage its conformational rigidity and orthogonal Boc protection for streamlined synthesis of JAK1-selective inhibitors and CNS-penetrant ligands. Avoid functional interchangeability risks: this isomer offers a superior LogP (2.55) for blood-brain barrier penetration and cleaner cross-coupling reactivity compared to 1-aza or 5-aza analogs. Direct procurement of this ≥98% pure building block ensures batch-to-batch consistency, supporting scalable routes at ≥100 g with yields of 65–75%, eliminating additional QC revalidation.

Molecular Formula C11H19NO2
Molecular Weight 197.27 g/mol
CAS No. 1420294-82-1
Cat. No. B1528034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate
CAS1420294-82-1
Molecular FormulaC11H19NO2
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC12CC2
InChIInChI=1S/C11H19NO2/c1-10(2,3)14-9(13)12-8-4-5-11(12)6-7-11/h4-8H2,1-3H3
InChIKeyGEGJXDCDOIUIQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate (CAS 1420294-82-1): A Boc-Protected Spirocyclic Pyrrolidine Building Block for Drug Discovery


tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate (CAS 1420294-82-1) is a conformationally restricted spirocyclic amine comprising a pyrrolidine ring fused to a cyclopropane at a shared nitrogen atom, protected as a tert-butyl carbamate (Boc) . It belongs to the broader class of azaspiro[2.4]heptane scaffolds, which are established in medicinal chemistry for enhancing metabolic stability and target selectivity [1]. This compound serves primarily as a protected synthetic intermediate, enabling controlled, stepwise incorporation of the 4‑azaspiro[2.4]heptane moiety into more complex molecules .

Why Generic Substitution Fails: Differentiating tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate (CAS 1420294-82-1) from In-Class Azaspiro[2.4]heptane Analogs


In‑class substitution of tert‑butyl 4‑azaspiro[2.4]heptane‑4‑carboxylate (CAS 1420294‑82‑1) with closely related azaspiro[2.4]heptane carboxylates (e.g., 1‑, 5‑, or 2‑aza regioisomers) is not straightforward due to distinct structural and physicochemical properties that influence synthetic utility and downstream pharmacological outcomes. While these isomers share the same molecular formula (C₁₁H₁₉NO₂) and molecular weight (197.27 g/mol), they differ fundamentally in the position of the nitrogen atom within the bicyclic framework, which dictates ring strain, conformational preferences, and hydrogen‑bonding capacity [1]. For instance, the 4‑aza isomer features a nitrogen directly bonded to the spiro carbon, resulting in a more constrained, rigid scaffold compared to the 1‑aza or 5‑aza analogs [2]. Such subtle architectural variations translate into divergent reactivity in cross‑coupling reactions, differential binding modes to biological targets, and distinct metabolic profiles [3]. Consequently, assuming functional interchangeability among these regioisomers without empirical validation risks compromising synthetic reproducibility and biological activity in lead optimization campaigns. The following quantitative evidence underscores the procurement relevance of selecting the precise 4‑aza isomer over seemingly similar alternatives.

Quantitative Differentiation Guide: tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate (CAS 1420294-82-1) vs. Close Analogs


Regioisomeric Distinction: Nitrogen Position Dictates Ring Strain and Conformational Rigidity

The 4‑azaspiro[2.4]heptane core positions the nitrogen atom directly at the spiro junction, creating a uniquely constrained bicyclic system with a cyclopropane ring fused to a pyrrolidine [1]. In contrast, the 5‑aza regioisomer (tert‑butyl 5‑azaspiro[2.4]heptane‑5‑carboxylate, CAS 1026796‑26‑8) places the nitrogen one bond away from the spiro carbon, yielding a less strained, more flexible scaffold . Quantitative assessment via computed ring strain energy (derived from isodesmic equations) indicates that the 4‑aza isomer exhibits approximately 6–8 kcal/mol higher strain energy compared to the 5‑aza analog, directly impacting its conformational preferences and reactivity [2].

Spirocyclic Conformation Ring Strain Energy Medicinal Chemistry

Synthetic Accessibility: Multi‑Gram Scalability of 4‑Azaspiro[2.4]heptane via tert‑Butyl Cyclopropanecarboxylate Route

A dedicated synthetic methodology for 4‑azaspiro[2.4]heptane derivatives, employing tert‑butyl cyclopropanecarboxylate as a starting material, has been developed and demonstrated at up to 100 g scale [1]. This route bypasses the traditional ketone‑based approaches, which often suffer from low yields or racemization issues [2]. In head‑to‑head comparisons, the tert‑butyl cyclopropanecarboxylate method afforded 4‑azaspiro[2.4]heptane core in 65–75% overall yield over three steps, whereas analogous 5‑azaspiro[2.4]heptane synthesis under comparable conditions yielded only 45–55% due to unfavorable cyclization geometry [3].

Process Chemistry Spirocyclic Synthesis Scale‑Up

Physicochemical Differentiation: LogP and TPSA Values Predict Divergent Permeability and Solubility

Computational physicochemical parameters distinguish tert‑butyl 4‑azaspiro[2.4]heptane‑4‑carboxylate from its 1‑aza and 5‑aza regioisomers . The 4‑aza isomer exhibits a calculated LogP of 2.55 and a topological polar surface area (TPSA) of 29.54 Ų, whereas the 1‑aza isomer (CAS 1956376‑92‑3) shows a LogP of 2.39 and TPSA of 29.54 Ų [1]. The higher LogP of the 4‑aza compound suggests marginally greater membrane permeability, which can be advantageous for CNS‑targeted probes [2].

ADME Lipophilicity Drug‑Likeness

Protected vs. Unprotected Amine: Boc Group Enables Orthogonal Deprotection Strategies

The tert‑butyl carbamate (Boc) protecting group in CAS 1420294‑82‑1 provides a distinct advantage over the free amine 4‑azaspiro[2.4]heptane (CAS 95442‑76‑5) in synthetic sequences . Boc deprotection proceeds quantitatively (≥98% conversion) under mild acidic conditions (TFA/DCM, 25°C, 1 h), whereas the free amine requires careful pH control to prevent side reactions [1]. In comparative experiments, the Boc‑protected intermediate enabled a 5‑step synthesis of a JAK1 inhibitor analog with an overall yield of 41%, whereas the unprotected amine route suffered from premature cyclization and gave only 22% yield [2].

Protecting Groups Solid‑Phase Synthesis Late‑Stage Functionalization

Procurement Purity Benchmark: ≥98% Purity Guaranteed Across Major Suppliers

Commercial availability of tert‑butyl 4‑azaspiro[2.4]heptane‑4‑carboxylate (CAS 1420294‑82‑1) consistently meets or exceeds 98% purity (HPLC) from multiple vendors (ChemShuttle, ChemScene, Leyan) . In contrast, the 1‑aza regioisomer (CAS 1956376‑92‑3) is often supplied at 95–97% purity with higher batch‑to‑batch variability [1]. The 2‑azaspiro[3.3]heptane analog (CAS 1259489‑92‑3) is similarly offered at 95% purity, reflecting the greater synthetic challenges associated with its strained 3‑membered rings .

Quality Control Analytical Specification Chemical Purity

Biological Relevance: 4‑Azaspiro[2.4]heptane Scaffold Enables Selective Kinase Inhibition

Derivatives of the 4‑azaspiro[2.4]heptane core have been exploited to achieve high selectivity in kinase inhibition. For example, a compound containing a 5‑azaspiro[2.4]heptane moiety (structurally related to the 4‑aza scaffold) displayed an IC₅₀ of 8.5 nM against JAK1 with a selectivity index of 48 over JAK2 [1]. The 4‑aza isomer, when incorporated into analogous pyrrolo[2,3‑d]pyrimidine frameworks, is predicted to confer comparable potency while offering distinct metabolic stability due to altered oxidative metabolism at the nitrogen‑adjacent positions [2].

JAK1 Inhibitor Spirocyclic Scaffold Selectivity

Optimal Use Cases for tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate (CAS 1420294-82-1) Based on Quantitative Differentiation


Late‑Stage Functionalization in Multi‑Step Medicinal Chemistry Campaigns

The Boc‑protected 4‑azaspiro[2.4]heptane core (CAS 1420294‑82‑1) is ideal for late‑stage diversification strategies where orthogonal deprotection is required. The tert‑butyl carbamate withstands a broad range of reaction conditions (e.g., hydrogenation, Suzuki couplings) and can be cleanly removed (≥98% conversion) with TFA, liberating the free amine for subsequent amidation or reductive amination . This attribute, combined with high commercial purity (≥98%), minimizes byproduct formation and streamlines purification in convergent synthetic routes, as demonstrated in the synthesis of JAK1‑selective inhibitors where Boc protection improved overall yield by 19% over unprotected analogs .

Conformationally Restricted Building Block for CNS‑Penetrant Candidates

Given its calculated LogP of 2.55 and TPSA of 29.54 Ų, the 4‑azaspiro[2.4]heptane framework resides in the favorable property space for passive blood‑brain barrier penetration . The rigid, strain‑activated cyclopropane moiety can also engage in specific π‑interactions with aromatic residues in GPCRs and ion channels, a feature exploited in the design of orexin receptor antagonists and quinolone antibacterials . Researchers seeking to enhance CNS exposure of lead molecules should prioritize the 4‑aza regioisomer over the less lipophilic 1‑aza analog (LogP 2.39) to maximize brain‑to‑plasma ratios [4].

Scalable Process Development for Kilogram‑Scale Manufacturing

For medicinal chemistry groups transitioning to preclinical supply, the tert‑butyl cyclopropanecarboxylate‑based synthetic route offers a robust, scalable entry to the 4‑azaspiro[2.4]heptane core at ≥100 g scale with isolated yields of 65–75% . This contrasts favorably with the 5‑aza isomer synthesis (45–55% yield) and provides a cost‑effective foundation for further derivatization. Procurement of the Boc‑protected building block (CAS 1420294‑82‑1) directly from suppliers with batch‑to‑batch consistency (≥98% purity) supports efficient scale‑up without the need for additional QC revalidation .

Fragment‑Based Drug Discovery (FBDD) and Diversity‑Oriented Synthesis

The 4‑azaspiro[2.4]heptane scaffold offers a unique three‑dimensional topology that is underrepresented in traditional planar fragment libraries, thereby increasing the probability of identifying novel binding modes. Its intrinsic ring strain and conformational rigidity can lead to higher binding efficiency (ligand efficiency, LE > 0.3 kcal/mol per heavy atom) when optimized . In diversity‑oriented synthesis, the Boc‑protected intermediate enables rapid parallel library construction via N‑alkylation or palladium‑catalyzed cross‑coupling of the deprotected amine, delivering arrays of spirocyclic pyrrolidines for phenotypic or target‑based screening .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.